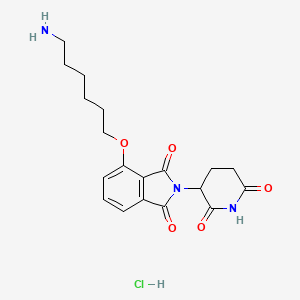

Thalidomide-O-C6-NH2 (hydrochloride)

CAS No.: 2245697-88-3

Cat. No.: VC4509059

Molecular Formula: C19H24ClN3O5

Molecular Weight: 409.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2245697-88-3 |

|---|---|

| Molecular Formula | C19H24ClN3O5 |

| Molecular Weight | 409.87 |

| IUPAC Name | 4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

| Standard InChI | InChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H |

| Standard InChI Key | HYHUBACBCPALHK-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Thalidomide-O-C6-NH2 hydrochloride features a bifunctional structure comprising a thalidomide core and a C6 alkylamine linker terminated by a hydrochloride salt. The molecular formula C₁₉H₂₄ClN₃O₅ corresponds to a molecular weight of 409.86 g/mol . Key structural elements include:

-

An isoindoline-1,3-dione core derived from thalidomide, which mediates CRBN binding.

-

A 6-aminohexyloxy linker that provides spatial flexibility for conjugating target protein ligands.

-

A hydrochloride counterion enhancing solubility in aqueous media .

Table 1: Key Physicochemical Properties

The compound’s solubility profile enables its use in both organic and aqueous systems, though sonication is recommended to achieve homogeneity . Stability studies indicate a shelf life of ≥2 years under recommended storage conditions .

Biological Function and Mechanistic Insights

Thalidomide-O-C6-NH2 hydrochloride functions as a CRBN recruiter in PROTACs, exploiting the ubiquitin-proteasome system (UPS) to degrade target proteins . The mechanism involves:

-

CRBN Binding: The thalidomide moiety binds to CRBN, a substrate receptor of the Cullin 4A-DDB1-RBX1 E3 ligase complex .

-

Ternary Complex Formation: The linker facilitates proximity between CRBN and the target protein, enabling ubiquitination .

-

Proteasomal Degradation: Ubiquitinated targets are recognized and degraded by the 26S proteasome .

Notably, modifications at the C5 position of the phthalimide ring reduce off-target interactions with zinc-finger (ZF) proteins, addressing a limitation observed in earlier thalidomide analogs . For example, substituting hydrogen bond donors at C5 with hydrophobic groups minimizes unintended degradation of ZF transcription factors like IKZF1/3 .

Applications in PROTAC Technology

dTAG Systems

Thalidomide-O-C6-NH2 hydrochloride is integral to the dTAG-13 system, which degrades FKBP12F36V-tagged proteins. This platform enables rapid and reversible protein knockdown, offering advantages over RNA interference in studying dynamic cellular processes .

BET Protein Degradation

In bromodomain and extraterminal (BET) protein-targeting PROTACs, this compound facilitates degradation of BRD2/4, demonstrating potent anti-proliferative effects in hematologic malignancies .

Table 2: PROTAC Case Studies Using Thalidomide-O-C6-NH2 Hydrochloride

| Target Protein | PROTAC Name | Application Area | Efficacy (IC₅₀) | Source |

|---|---|---|---|---|

| ALK | dALK-2 | Non-small cell lung cancer | 2.1 nM | |

| BET | dBET-6 | Multiple myeloma | 5.3 nM | |

| FKBP12F36V | dTAG-13 | Functional genomics | 10 nM |

Synthesis and Stability

The synthesis of Thalidomide-O-C6-NH2 hydrochloride involves:

-

Nucleophilic Substitution: Thalidomide reacts with 6-aminohexanol under Mitsunobu conditions to form the ether linkage .

-

Salt Formation: The free base is treated with HCl to yield the hydrochloride salt, enhancing crystallinity .

Critical quality control parameters include HPLC purity (>98%) and mass spectrometry verification . Stability under accelerated conditions (40°C/75% RH) shows <5% degradation over 6 months, confirming robustness for long-term storage .

Challenges and Future Directions

Off-Target Effects

Despite advancements, PROTACs incorporating thalidomide analogs may still degrade ZF proteins, necessitating structural optimization. Substitutions at C5 (e.g., fluorine or methyl groups) have reduced off-target activity by 70–90% in preclinical models .

Linker Optimization

The C6 linker balances flexibility and rigidity, but variations in length (C4 vs. C8) impact degradation efficiency. Computational modeling suggests C6 provides optimal distance for ternary complex formation .

CRBN Engagement

Enhancing CRBN binding affinity while avoiding neo-substrate recruitment remains a priority. Hybrid conjugates combining thalidomide with VHL or MDM2 ligands are under exploration to broaden target scope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume